molecular formula C12H25NO B14666421 4-(2-Ethylhexyl)morpholine CAS No. 39198-80-6

4-(2-Ethylhexyl)morpholine

Cat. No.: B14666421
CAS No.: 39198-80-6
M. Wt: 199.33 g/mol
InChI Key: PLDOUZLGXUWKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylhexyl)morpholine is an organic compound that belongs to the morpholine family. Morpholine compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The 4-(2-Ethylhexyl) derivative features an ethylhexyl group attached to the nitrogen atom, which influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl)morpholine typically involves the reaction of morpholine with 2-ethylhexyl halides under basic conditions. The reaction can be represented as follows:

Morpholine+2-Ethylhexyl HalideThis compound+Halide Salt\text{Morpholine} + \text{2-Ethylhexyl Halide} \rightarrow \text{this compound} + \text{Halide Salt} Morpholine+2-Ethylhexyl Halide→this compound+Halide Salt

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylhexyl)morpholine undergoes various chemical reactions typical of secondary amines, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it back to the parent amine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted morpholine derivatives.

Scientific Research Applications

4-(2-Ethylhexyl)morpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.

    Industry: It is employed in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The ethylhexyl group enhances its lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the ethylhexyl group.

    4-(2-Hydroxyethyl)morpholine: A derivative with a hydroxyethyl group instead of an ethylhexyl group.

    4-(2-Methoxyethyl)morpholine: A derivative with a methoxyethyl group.

Uniqueness

4-(2-Ethylhexyl)morpholine is unique due to its enhanced lipophilicity and steric properties conferred by the ethylhexyl group. These characteristics make it more effective in applications requiring membrane penetration and interaction with hydrophobic targets.

Properties

CAS No.

39198-80-6

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-(2-ethylhexyl)morpholine

InChI

InChI=1S/C12H25NO/c1-3-5-6-12(4-2)11-13-7-9-14-10-8-13/h12H,3-11H2,1-2H3

InChI Key

PLDOUZLGXUWKRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.